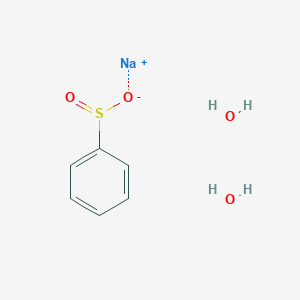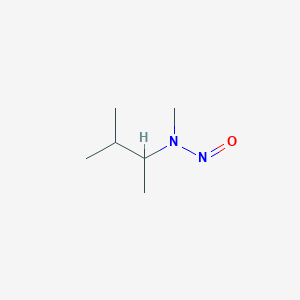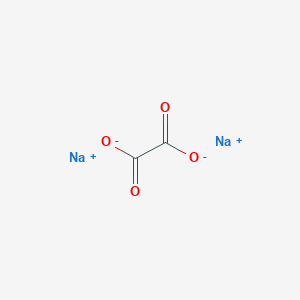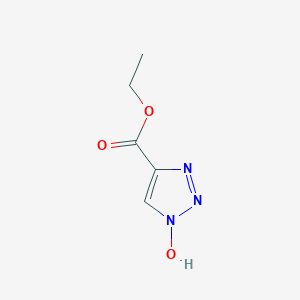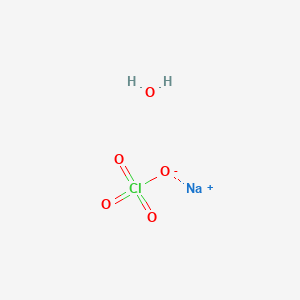
(Z)-5-Ethylideneimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-Ethylideneimidazolidine-2,4-dione is an organic compound belonging to the hydantoin family Hydantoins are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and a carbonyl group this compound is characterized by the presence of an ethylidene group attached to the nitrogen atom at the fifth position of the hydantoin ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-Ethylideneimidazolidine-2,4-dione typically involves the condensation of ethylidene derivatives with hydantoin. One common method is the reaction of ethylidene bromide with hydantoin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to achieve high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: (Z)-5-Ethylideneimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as ethylidenehydantoin.
Substitution: Substitution reactions involve the replacement of functional groups, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents (methyl iodide) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: (Z)-5-Ethylideneimidazolidine-2,4-dione is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications include its use as an anticonvulsant or anti-inflammatory agent. Research is ongoing to explore its efficacy and safety in various medical conditions.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-5-Ethylideneimidazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal applications, it may act by modulating enzyme activity or binding to receptors. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
5-Methylhydantoin: Similar in structure but with a methyl group instead of an ethylidene group.
5-Phenylhydantoin: Contains a phenyl group, offering different chemical properties and applications.
5,5-Diphenylhydantoin: Known for its use as an anticonvulsant (phenytoin).
Uniqueness: (Z)-5-Ethylideneimidazolidine-2,4-dione’s uniqueness lies in its ethylidene group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other hydantoin derivatives and expands its range of applications.
Properties
CAS No. |
137920-51-5 |
|---|---|
Molecular Formula |
C5H6N2O2 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
(5Z)-5-ethylideneimidazolidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-2-3-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9)/b3-2- |
InChI Key |
UGIOACMSGGVRIA-IHWYPQMZSA-N |
SMILES |
CC=C1C(=O)NC(=O)N1 |
Isomeric SMILES |
C/C=C\1/C(=O)NC(=O)N1 |
Canonical SMILES |
CC=C1C(=O)NC(=O)N1 |
Synonyms |
2,4-Imidazolidinedione,5-ethylidene-,(Z)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




